molecular formula C7H11N3OS B2584244 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine CAS No. 1006599-54-7

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Cat. No. B2584244
Key on ui cas rn: 1006599-54-7
M. Wt: 185.25
InChI Key: PZXBGPBKYUSLBG-UHFFFAOYSA-N
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Patent
US08012989B2

Procedure details

N-(4-Methoxybenzyl)-5-[2-(methylthio)ethoxy]pyrimidin-2-amine (172.4 mg) was dissolved in trifluoroacetic acid (3 mL) at room temperature, and the solution was stirred at 60° C. for 2.5 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by preparative silica gel thin layer chromatography (chloroform: methanol=15:1) to obtain 5-[2-(methylthio)ethoxy]pyrimidin-2-amine (34 mg, 18% in 2 steps) as colorless amorphous solid.
Name
N-(4-Methoxybenzyl)-5-[2-(methylthio)ethoxy]pyrimidin-2-amine
Quantity
172.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[N:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][S:18][CH3:19])=[CH:11][N:10]=2)=CC=1>FC(F)(F)C(O)=O>[CH3:19][S:18][CH2:17][CH2:16][O:15][C:12]1[CH:13]=[N:14][C:9]([NH2:8])=[N:10][CH:11]=1

Inputs

Step One
Name
N-(4-Methoxybenzyl)-5-[2-(methylthio)ethoxy]pyrimidin-2-amine
Quantity
172.4 mg
Type
reactant
Smiles
COC1=CC=C(CNC2=NC=C(C=N2)OCCSC)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 60° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by preparative silica gel thin layer chromatography (chloroform: methanol=15:1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CSCCOC=1C=NC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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